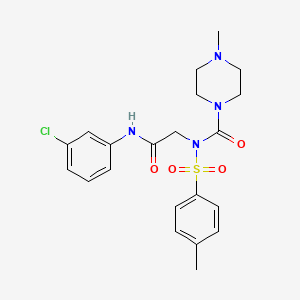
N-(2-((3-chlorophenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While the exact synthesis process for this compound is not available, similar compounds are often synthesized through multi-step processes involving condensation reactions . For example, a compound known as BCAA-SP, which also contains an amino group attached to a phenyl ring, is synthesized through a process that involves the condensation of 4-chlorobenzoyl chloride and glycine.Scientific Research Applications
Poly(amido-amine)s and Drug Delivery
Poly(amido-amine)s with primary amino groups as side substituents have been explored for their potential as nonviral vectors for gene delivery. These polymers can be modified to carry drugs, showing suitability as polymer carriers for carboxylated drugs and for labeling techniques by fluorescent probes commonly employed for proteins (Malgesini et al., 2003).
Radiosensitizers and Cytotoxins
Nitrothiophenes with N-(omega-aminoalkyl) side chains have been synthesized and evaluated for their potential as radiosensitizers of hypoxic mammalian cells and as selective bioreductively activated cytotoxins. These compounds highlight the importance of structural modifications for enhancing biological activities (Threadgill et al., 1991).
Antibacterial Agents
Studies on pyridonecarboxylic acids as antibacterial agents emphasize the synthesis and activity relationship of compounds with cyclic amino groups, indicating the significance of structural features for antimicrobial effectiveness (Egawa et al., 1984).
Nootropic Agents
Research into 1,4-disubstituted 2-oxopyrrolidines and related compounds for nootropic activity demonstrates the utility of specific chemical frameworks for developing cognitive enhancers, illustrating how modifications to the piperazine moiety can influence biological properties (Valenta et al., 1994).
Mechanism of Action
Target of Action
The primary targets of this compound are Nitric Oxide Synthase (NOS) enzymes, specifically the inducible and brain forms . These enzymes play a crucial role in producing nitric oxide (NO), a messenger molecule with diverse functions throughout the body .
Mode of Action
The compound interacts with its targets, the NOS enzymes, to modulate the production of NO . NO is a key player in various physiological and pathological processes. In the brain and peripheral nervous system, NO displays many properties of a neurotransmitter .
Biochemical Pathways
The compound’s interaction with NOS enzymes affects the nitric oxide synthesis pathway. This can lead to changes in cellular signaling, as NO is involved in various signaling pathways due to its role as a messenger molecule .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its modulation of NO production. By influencing the activity of NOS enzymes, the compound can affect numerous physiological processes mediated by NO .
properties
IUPAC Name |
N-[2-(3-chloroanilino)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN4O4S/c1-16-6-8-19(9-7-16)31(29,30)26(21(28)25-12-10-24(2)11-13-25)15-20(27)23-18-5-3-4-17(22)14-18/h3-9,14H,10-13,15H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVOGKXJHRRJFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=CC=C2)Cl)C(=O)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone](/img/structure/B2953641.png)
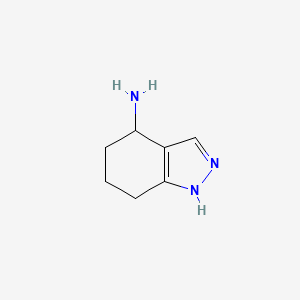
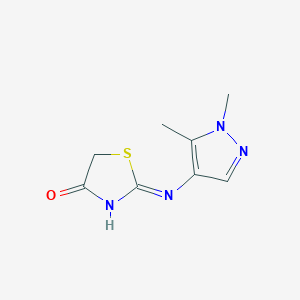
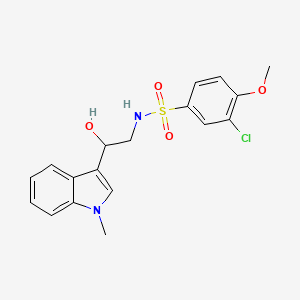

![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(2-methylcyclohexyl)acetamide](/img/structure/B2953647.png)
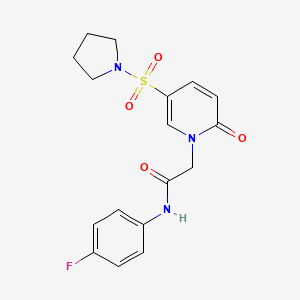
![2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2953651.png)
![N-methyl-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide](/img/structure/B2953652.png)
![N,N-dimethyl-2-[(4-methylpyrimidin-2-yl)oxy]cyclopentan-1-amine](/img/structure/B2953653.png)
![2-[[3-(3-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2953654.png)
![N-Ethyl-N-[[4-(trifluoromethyl)phenyl]methyl]but-2-ynamide](/img/structure/B2953655.png)

![N'-[(4-fluorobenzoyl)oxy]-2-(phenylsulfonyl)ethanimidamide](/img/structure/B2953662.png)